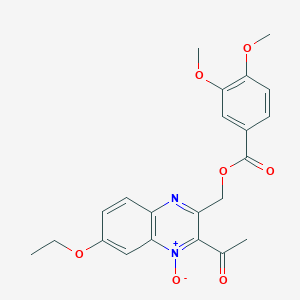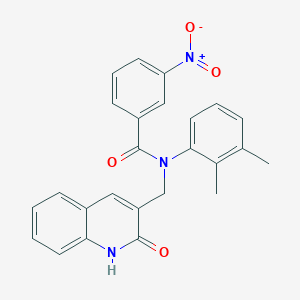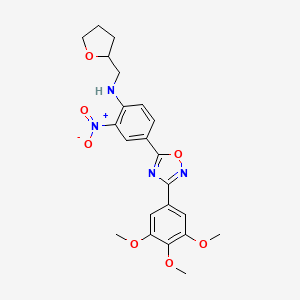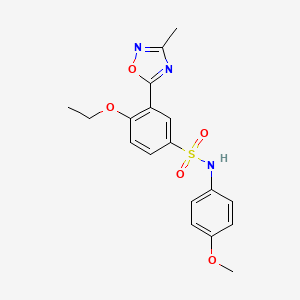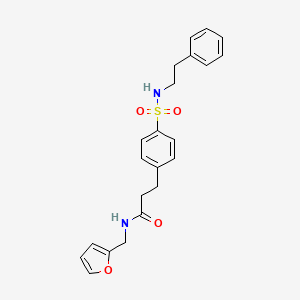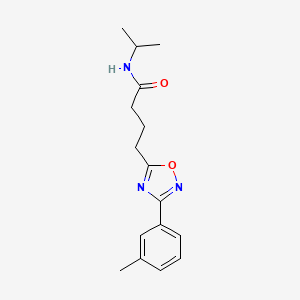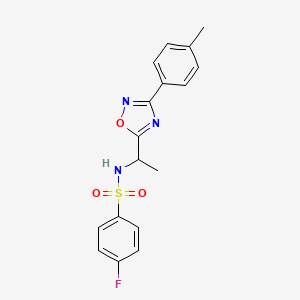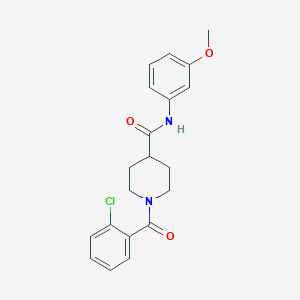
1-(2-chlorobenzoyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorobenzoyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide, also known as JNJ-42165279, is a novel and potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are naturally occurring compounds in the body that play a role in pain, inflammation, and other physiological processes. Inhibition of FAAH has been shown to have potential therapeutic benefits in a variety of diseases, including chronic pain, anxiety, and inflammation.
作用机制
1-(2-chlorobenzoyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide works by inhibiting FAAH, which leads to increased levels of endocannabinoids in the body. Endocannabinoids act on the cannabinoid receptors in the body, which play a role in pain, inflammation, and other physiological processes. By inhibiting FAAH, 1-(2-chlorobenzoyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide increases the levels of endocannabinoids, which can lead to therapeutic benefits in a variety of diseases.
Biochemical and Physiological Effects:
1-(2-chlorobenzoyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, 1-(2-chlorobenzoyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide has been shown to reduce pain and inflammation, as well as improve anxiety-like behavior. In addition, 1-(2-chlorobenzoyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
实验室实验的优点和局限性
One of the advantages of 1-(2-chlorobenzoyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide is its specificity for FAAH, which allows for targeted inhibition of this enzyme. In addition, 1-(2-chlorobenzoyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies. However, one limitation of 1-(2-chlorobenzoyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide is its relatively short half-life, which may limit its efficacy in some disease states.
未来方向
There are several future directions for research on 1-(2-chlorobenzoyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide. One area of interest is the potential use of 1-(2-chlorobenzoyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide in the treatment of chronic pain, anxiety, and inflammation in humans. In addition, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of 1-(2-chlorobenzoyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide, as well as its potential interactions with other drugs. Finally, the development of more potent and selective FAAH inhibitors may lead to improved therapeutic outcomes in a variety of diseases.
合成方法
The synthesis of 1-(2-chlorobenzoyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide involves several steps, including the reaction of 2-chlorobenzoyl chloride with piperidine, followed by the reaction of the resulting product with 3-methoxyaniline. The final step involves the addition of carboxamide to the piperidine ring. The synthesis has been optimized to produce high yields and purity of the final product.
科学研究应用
1-(2-chlorobenzoyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide has been extensively studied in preclinical models of pain, anxiety, and inflammation. In animal studies, 1-(2-chlorobenzoyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide has been shown to reduce pain and inflammation, as well as improve anxiety-like behavior. In addition, 1-(2-chlorobenzoyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
属性
IUPAC Name |
1-(2-chlorobenzoyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-26-16-6-4-5-15(13-16)22-19(24)14-9-11-23(12-10-14)20(25)17-7-2-3-8-18(17)21/h2-8,13-14H,9-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYRTWHPMJAUKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



